

Feruloylputrescine *Salsola subaphylla*

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Compound Focus: Feruloylputrescine

CAS No.: 91000-11-2

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Compound Profile and Natural Sources

Feruloylputrescine, also known as subaphyllin, is a nitrogenous plant compound formed by the conjugation of ferulic acid and putrescine [1] [2].

The table below summarizes its known natural sources and discovery timeline:

Source Plant	Family	Plant Organ	Key References / Context
<i>Salsola subaphylla</i>	Amaranthaceae	Not Specified	First reported source (Ryabinin & Il'ina, 1949) [1]
Grapefruit (<i>Citrus paradisi</i>)	Rutaceae	Leaves & Fruit	Isolated and identified (Wheaton & Stewart, 1965) [1]
Sweet Orange (<i>Citrus</i> spp.)	Rutaceae	Fruit Peel	Identified as a key bioactive [3] [4]
<i>Viola odorata</i> L.	Violaceae	Roots	Identified via metabolomics as a candidate active compound [5]
<i>Gomphrena globosa</i>	Amaranthaceae	Not Specified	Listed in metabolite database [2]

Source Plant	Family	Plant Organ	Key References / Context
<i>Ananas comosus</i> (Pineapple)	Bromeliaceae	Not Specified	Listed in metabolite database [2]

Biological Activity and Potential Mechanisms

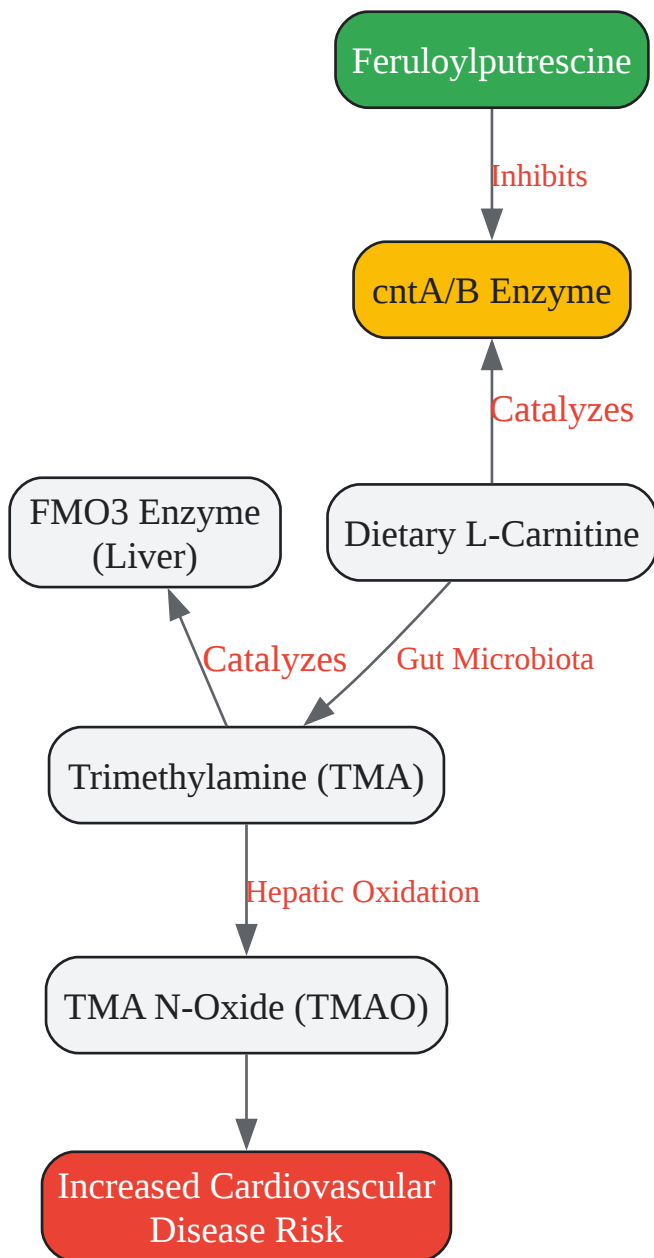
Feruloylputrescine demonstrates significant biological activities with therapeutic potential, primarily in cardiovascular and metabolic health.

Inhibition of TMAO Production for Cardiovascular Health

The most detailed recent mechanism identified for **feruloylputrescine** is its role in inhibiting the production of **Trimethylamine N-oxide (TMAO)**, a gut microbiota-derived metabolite strongly linked to cardiovascular disease risk [3] [4].

- **Molecular Target:** **Feruloylputrescine** inhibits the **cntA/B enzyme** complex, which is responsible for the conversion of dietary compounds (like L-carnitine) into trimethylamine (TMA) in the gut. TMA is subsequently oxidized in the liver to TMAO [4].
- **Experimental Evidence:** In vitro and in vivo assays showed that a polar fraction of orange peel extract containing **feruloylputrescine** effectively reduced TMA and TMAO levels in plasma and urine. This effect was attributed to the direct suppression of the cntA/B enzyme rather than a change in gut microbiota composition [4].

The following diagram illustrates this experimentally supported pathway:



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Other Reported Pharmacological Properties

Earlier research and other contexts have reported additional activities:

- **Enzyme Inhibition:** In a non-targeted metabolomics study on *Viola odorata* root extract, which showed strong inhibitory activity against **Na⁺,K⁺-ATPase**, **feruloylputrescine** was one of the candidate compounds correlated with this activity [5].

- **Historical Context:** The initial discovery in *Salsola subaphylla* and citrus noted that **feruloylputrescine** possessed "interesting pharmacological properties," though the original 1965 letter does not detail them [1].

Experimental Data and Research Protocols

For researchers aiming to work with this compound, the following data and methodologies from recent studies can serve as a reference.

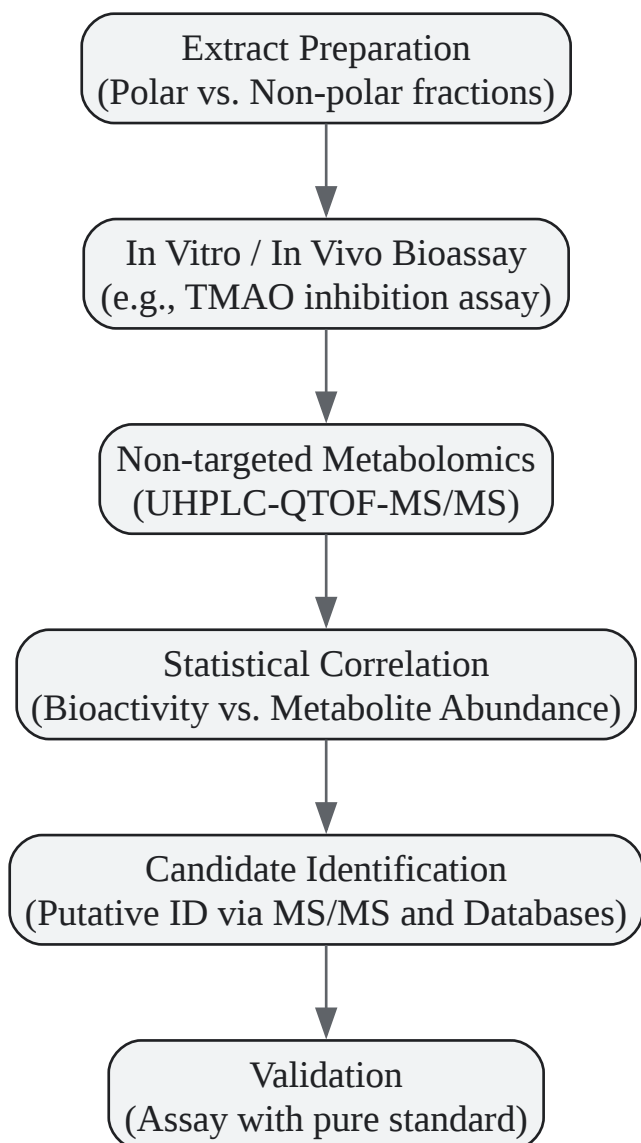
Quantitative Biological Activity

The table below summarizes key quantitative findings from recent research:

Activity / Parameter	Experimental System	Result / Value	Context
cntA/B Enzyme Inhibition	In vitro assay	Significant inhibition of TMA production	Primary mechanism for cardio-protective effect [4]
Inhibition of TMAO Production	In vivo (Mouse model)	Effective reduction of plasma & urine TMAO	Following L-carnitine treatment [4]
Cytotoxicity	In vitro	Not explicitly reported in searches	No cytotoxicity mentioned in key studies [3] [4]

Detection and Identification Workflow

The 2024 study on orange peel used a comprehensive metabolomics approach to discover and identify **feruloylputrescine** as the active principle [4]. The general workflow is as follows:



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This methodology is powerful for identifying bioactive compounds without prior isolation and can be applied to other plant material sources [5] [4].

Research Summary

Feruloylputrescine (subaphyllin) is a plant metabolite with promising bioactivity, particularly for **cardiovascular disease prevention** through a novel gut-microbiome mediated mechanism. While first discovered in *Salsola subaphylla*, recent cutting-edge research has pivoted to its presence in **citrus peels**, a readily available agricultural byproduct [1] [3] [4].

For drug development professionals, the key takeaways are:

- **Novel Mechanism:** It targets the gut microbial enzyme cntA/B, reducing TMAO production without altering microbiome composition [4].
- **Strong Pre-clinical Evidence:** Efficacy has been demonstrated in vitro and in vivo [4].
- **Repurposing Potential:** Its source (orange peel) is an abundant, low-cost, and generally recognized as safe (GRAS) material [3].

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References

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3. Study shows orange peel extract may improve heart health [eurekalert.org]
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